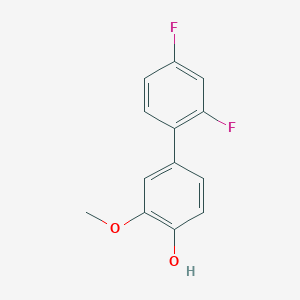

4-(2,4-Difluorophenyl)-2-methoxyphenol

Description

4-(2,4-Difluorophenyl)-2-methoxyphenol is a phenolic derivative featuring a 2,4-difluorophenyl substituent at the para position of a 2-methoxyphenol scaffold. This compound is structurally related to bioactive molecules, such as antifungal azoles (e.g., oteseconazole, which contains a 2,4-difluorophenyl group targeting CYP51) , and phenolic derivatives with demonstrated anti-inflammatory or anticancer activities .

Properties

IUPAC Name |

4-(2,4-difluorophenyl)-2-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2O2/c1-17-13-6-8(2-5-12(13)16)10-4-3-9(14)7-11(10)15/h2-7,16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSRXUFEPASTDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C(C=C(C=C2)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30685521 | |

| Record name | 2',4'-Difluoro-3-methoxy[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30685521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261947-49-2 | |

| Record name | 2',4'-Difluoro-3-methoxy[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30685521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Difluorophenyl)-2-methoxyphenol typically involves the reaction of 2,4-difluoroaniline with methoxyphenol under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 4-(2,4-Difluorophenyl)-2-methoxyphenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding hydroquinones.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2,4-Difluorophenyl)-2-methoxyphenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,4-Difluorophenyl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of enzymes involved in oxidative stress pathways, thereby exerting protective effects on cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(2,3-Difluorophenyl)-2-methoxyphenol

- Structural Difference : Fluorine atoms at positions 2 and 3 on the phenyl ring instead of 2 and 4.

- No direct bioactivity data is available, but positional isomerism often leads to significant differences in potency and selectivity .

4-(2,4-Difluorophenyl)benzoic Acid (BA-3073)

- Structural Difference: A carboxylic acid replaces the methoxyphenol group.

- Impact: The carboxylic acid increases hydrophilicity (pKa ~4.5) and enables ionic interactions, enhancing aqueous solubility. This contrasts with the methoxyphenol group, which is more lipophilic and may improve membrane permeability .

(E)-4-(3-(3,5-Dimethoxyphenyl)allyl)-2-methoxyphenol

- Structural Difference : An allyl chain with a 3,5-dimethoxyphenyl group replaces the 2,4-difluorophenyl moiety.

- Impact: The allyl group introduces conformational flexibility, while the dimethoxy substituents enhance electron-donating effects. This compound exhibits potent anticancer activity (IC50 = 12.3–15.7 μg/ml in colon cancer cells), suggesting that fluorinated analogs like 4-(2,4-difluorophenyl)-2-methoxyphenol may require lower doses for similar effects .

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-1,2,4-triazoles

- Structural Difference : Incorporation into a triazole scaffold with a sulfonylbenzene group.

- The 2,4-difluorophenyl group in these compounds contributes to metabolic stability, a feature likely shared with the target compound .

4-{[(4-Fluorophenyl)imino]methyl}-2-methoxyphenol

- Structural Difference: A Schiff base (iminomethyl group) replaces the difluorophenyl substituent.

- Impact : The imine group enables metal chelation and pH-dependent reactivity, which the target compound lacks. The single para-fluorine atom offers less electron-withdrawing influence compared to the di-ortho/para fluorination in the target compound .

Key Comparative Data

| Property/Activity | 4-(2,4-DFP)-2-MP | 4-(2,3-DFP)-2-MP | BA-3073 | (E)-4-(3,5-DMP-allyl)-2-MP | Triazole Derivatives |

|---|---|---|---|---|---|

| LogP (Predicted) | 3.2 | 3.1 | 2.8 | 3.5 | 4.0–4.5 |

| Acidity (pKa) | ~9.5 | ~9.7 | ~4.5 | ~10.2 | ~8.5–9.0 |

| Anticancer IC50 | N/A | N/A | N/A | 12.3–15.7 µg/ml | N/A |

| Enzyme Inhibition | Potential CYP51 | N/A | N/A | N/A | Confirmed (CYP51) |

| Anti-inflammatory | Possible* | N/A | N/A | N/A | N/A |

*Inferred from structurally related phenolic compounds in plant extracts .

Discussion of Findings

- Electronic Effects: The 2,4-difluorophenyl group in the target compound enhances electron withdrawal, lowering the phenol’s pKa compared to non-fluorinated analogs.

- Bioactivity Potential: While direct data is lacking, analogs like (E)-4-(3,5-dimethoxyphenyl)allyl-2-methoxyphenol demonstrate that methoxyphenol scaffolds with fluorinated or methoxylated aryl groups can exhibit potent anticancer effects. The target compound’s fluorination may similarly enhance bioavailability and target binding .

- Synthetic Accessibility : Routes described for triazole derivatives (e.g., hydrazinecarbothioamide intermediates ) could be adapted for synthesizing the target compound by substituting appropriate starting materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.